Pseudotaraxasterol

Vue d'ensemble

Description

Pseudotaraxasterol is a bioactive triterpenoid . It is also known as (3β, 18α, 19α)-Urs-20 (30)-en-3-ol . It is found in dandelion, a member of the family Asteraceae .

Synthesis Analysis

The isolation of taraxasterol, a similar compound to Pseudotaraxasterol, was first reported from the non-saponifiable matter of Taraxacum officinale root .

Molecular Structure Analysis

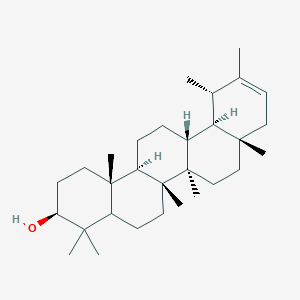

Pseudotaraxasterol has a pentacyclic triterpene structure with a 1,2-cyclopentene phenanthrene structure . The molecular formula of Pseudotaraxasterol is C30H50O . It contains a total of 85 bonds, including 35 non-H bonds, 1 multiple bond, 1 double bond, 5 six-membered rings, 4 ten-membered rings, 1 hydroxyl group, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

Pseudotaraxasterol has a molecular weight of 426.72 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 487.8±14.0 °C at 760 mmHg, and a flash point of 216.8±12.4 °C . It has a molar refractivity of 132.0±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 440.0±3.0 cm3 .

Applications De Recherche Scientifique

Anti-inflammatory Applications

Pseudotaraxasterol has been identified to possess significant anti-inflammatory properties. This application is crucial in the treatment of chronic inflammatory diseases such as arthritis and colitis. The compound’s ability to modulate inflammatory pathways offers potential for developing new anti-inflammatory drugs .

Antinociceptive Effects

The antinociceptive effects of Pseudotaraxasterol make it a promising candidate for pain management. Research indicates its potential to alleviate pain without the side effects associated with traditional painkillers. This application could revolutionize the approach to treating pain in conditions like neuropathy and post-operative recovery .

Antioxidative Properties

Pseudotaraxasterol’s antioxidative properties suggest its use in combating oxidative stress, which is implicated in aging and various degenerative diseases. By neutralizing free radicals, Pseudotaraxasterol could help in preventing or slowing the progression of diseases like Alzheimer’s and Parkinson’s .

Anticarcinogenic Potential

Studies have shown that Pseudotaraxasterol exhibits anticarcinogenic activity, offering a potential avenue for cancer prevention and therapy. Its ability to inhibit tumor growth and induce apoptosis in cancer cells is particularly noteworthy in the field of oncology .

Hepatoprotective Effects

Pseudotaraxasterol has demonstrated hepatoprotective effects, suggesting its application in treating liver diseases. It could be used to mitigate liver damage caused by toxins, infections, or alcohol, thereby supporting liver health and function .

Immune System Modulation

The modulation of the immune system by Pseudotaraxasterol presents opportunities for treating immune-related disorders. Its immunomodulatory effects could be beneficial in managing conditions like autoimmune diseases and enhancing the body’s defense against infections .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Pseudotaraxasterol, a bioactive triterpenoid found in dandelion , has been shown to have significant preventive and therapeutic effects on several ailments, including liver damage, gastritis, colitis, arthritis, pneumonia, tumors, and immune system diseases . The primary targets of Pseudotaraxasterol are inflammatory cytokines, including TNF-α and IL-6 .

Mode of Action

Pseudotaraxasterol interacts with its targets by reducing the levels of inflammatory cytokines, including TNF-α and IL-6 . This interaction results in a significant decrease in inflammation, thereby preventing and treating various diseases .

Biochemical Pathways

Pseudotaraxasterol affects several biochemical pathways. It reduces serum levels of inflammatory mediators NO and PGE₂ through inhibiting NF-κB and MAPK signaling pathways . These pathways play a crucial role in the regulation of inflammatory signaling .

Pharmacokinetics

More animal and clinical studies are required to understand the metabolism, bioavailability, and safety of Pseudotaraxasterol .

Result of Action

The molecular and cellular effects of Pseudotaraxasterol’s action include anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . It has been shown to have protective effects on neuronal death in neurodegenerative diseases . Furthermore, Pseudotaraxasterol suppresses cell proliferation and boosts cell apoptosis via inhibiting GPD2-mediated glycolysis in gastric cancer .

Propriétés

IUPAC Name |

(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3/t20-,21-,22?,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFFRJBGMSPDMS-MHFMPXFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963568 | |

| Record name | Urs-20-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urs-20-en-3-ol, (3beta,18alpha,19alpha)- | |

CAS RN |

464-98-2 | |

| Record name | Urs-20-en-3-ol, (3beta,18alpha,19alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urs-20-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

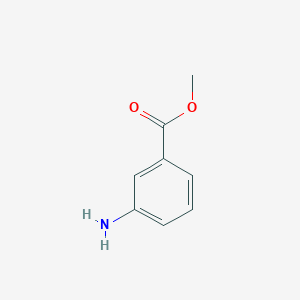

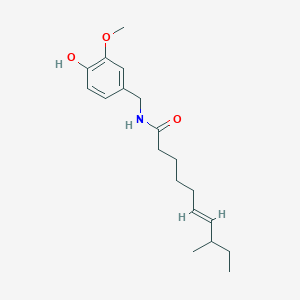

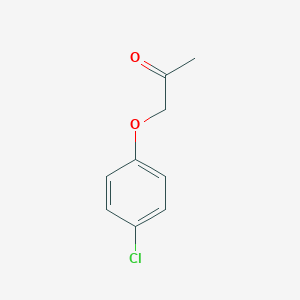

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Pseudotaraxasterol is a naturally occurring pentacyclic triterpene commonly found in various plant species. It belongs to the oleanane-type triterpenes and has been the subject of research for its diverse biological activities.

ANone: Pseudotaraxasterol has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.

ANone: Pseudotaraxasterol has been identified in various plant species, including but not limited to:

- Verbesina encelioides []

- Gentiana algida []

- Gochnatia polymorpha subsp. floccosa []

- Lactuca raddeana []

- Pulicaria undulata []

- Ageratum fastigiatum []

- Eupatorium lindleyanum []

- Calendula officinalis []

- Cirsium setosum []

- Pseudobrickellia brasiliensis [, ]

- Sacoglottis uchi [, ]

- Lychnophora pinaster [, ]

- Achillea millefolium (Yarrow) []

- Echinops spinosissimus subsp. spinosus []

- Mutisia acuminata []

- Gentiana farreri []

- Euphorbia heterophylla []

- Luehea ochrophylla [, ]

- Anthemis mirheydari []

- Echinops gmelini []

- Hymenaea courbaril []

- Chuquiraga erinacea D. Don. subsp. erinacea []

- Antidesma ghaesembilla []

- Artemisia monosperma []

- Dendranthema grandiflora []

- Ixeridium gracile []

ANone: Pseudotaraxasterol can be identified using various spectroscopic techniques:

ANone: Research on Pseudotaraxasterol and related triterpenes suggests a variety of potential biological activities:

- Anti-protozoal activity: Pseudotaraxasterol showed moderate activity against Leishmania infantum and weaker activity against Trypanosoma brucei and Plasmodium falciparum []. Additionally, some studies highlight the trypanocidal activity of extracts containing pseudotaraxasterol [, ].

- Antimicrobial activity: Studies show the potential of Pseudotaraxasterol and extracts containing this compound against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa [, ].

- Allelopathic activity: Studies on Pterocaulon lorentzii suggest that extracts, although not the isolated Pseudotaraxasterol, have the potential to inhibit the germination of Lactuca sativa [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)